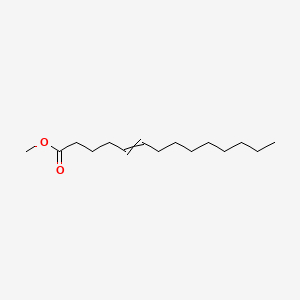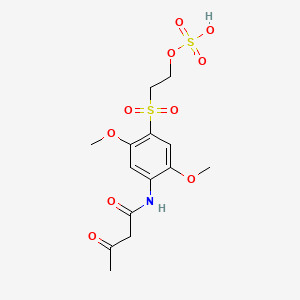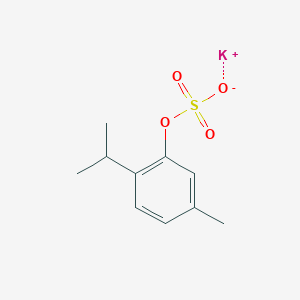
Potassium 2-isopropyl-5-methylphenyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-isopropyl-5-methylphenyl sulfate is a chemical compound with the molecular formula C10H15KO4S and a molecular weight of 270.384. It is related to potassium sulfate, an inorganic compound that is a non-flammable white crystalline salt soluble in water .
Physical And Chemical Properties Analysis
Potassium 2-isopropyl-5-methylphenyl sulfate shares similarities with potassium sulfate, which is highly soluble in water, but its solubility decreases with an increase in temperature. It also displays a high melting point of about 1069 degrees Celsius .Applications De Recherche Scientifique
Antioxidant Properties
Thymol, the base compound of Thymol Sulfate Potassium Salt, has been shown to possess antioxidant properties . It can scavenge free radicals, enhance the endogenous enzymatic and non-enzymatic antioxidants, and chelate metal ions .
Anti-inflammatory Effects
Thymol has been used in traditional medicine for its anti-inflammatory effects . It works by inhibiting the recruitment of cytokines and chemokines .
Antimicrobial Activity
Thymol and its derivatives, including Thymol Sulfate Potassium Salt, have demonstrated antibacterial and antifungal effects . For example, modified thymol derivatives exhibit good antibacterial activity against Streptococcus aureus 6538 and Escherichia coli 11229 .
Antiviral Properties
Thymol has been used as an antiviral agent . This suggests that Thymol Sulfate Potassium Salt may also have potential antiviral applications.
Anticancer Properties
Recent studies have shown that thymol has anticancer properties . This opens up the possibility of using Thymol Sulfate Potassium Salt in cancer research and treatment.
Antispasmodic and Analgesic Effects
Thymol has been used in traditional medicine for its antispasmodic and analgesic effects . This suggests that Thymol Sulfate Potassium Salt could potentially be used in the treatment of spasms and pain.
Antihyperlipidemic Activity
Thymol has been shown to have antihyperlipidemic effects by increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation . This suggests that Thymol Sulfate Potassium Salt could potentially be used in the treatment of hyperlipidemia.
Use in Food Flavorings and Cosmetics
Thymol is an active ingredient used in food flavorings, topical ointments, various soaps, toothpastes, shampoos, deodorants, and mouthwashes . This suggests that Thymol Sulfate Potassium Salt could potentially be used in these applications as well.
Safety and Hazards
While potassium sulfate is generally safe for use, it is essential to consider its potential environmental and health impacts. If excessively applied as a fertilizer, it can contribute to water pollution, causing harm to aquatic life. Similarly, from a health perspective, while it is typically non-hazardous, inhalation or ingestion in large quantities can cause irritation or discomfort .
Mécanisme D'action
Target of Action
Thymol, chemically known as 2-isopropyl-5-methylphenol, is a colorless crystalline monoterpene phenol . It’s one of the most important dietary constituents in thyme species Thymol has been shown to possess various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .
Mode of Action
Thymol has been shown to inhibit the recruitment of cytokines and chemokines, scavenge free radicals, enhance endogenous enzymatic and non-enzymatic antioxidants, chelate metal ions, and maintain ionic homeostasis . Thymol also dose-dependently triggers the relaxation of potassium and norepinephrine-induced contractions in the rabbit aorta .
Biochemical Pathways
Thymol affects several biochemical pathways. It has been shown to increase the activities of several endogenous antioxidant enzymes levels such as superoxide dismutase (SOD), catalase, glutathione peroxidase (GPx), glutathione-S-transferase (GST) along with non-enzymatic antioxidants such as vitamin C, vitamin E, and reduced glutathione (GSH) .
Pharmacokinetics
Thymol has shown promising therapeutic potential, pharmacological properties, and molecular mechanisms as well as pharmacokinetic properties for pharmaceutical development . Encapsulation into methylcellulose microspheres changes thymol pharmacokinetics—shortening its half-life—it causes a significant increase in bioavailability compared to the free thymol form .
Result of Action
Thymol has been shown to possess various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .
Action Environment
Organosulfates, a class of compounds to which thymol sulfate potassium salt belongs, have been found in atmospheric aerosols
Propriétés
IUPAC Name |
potassium;(5-methyl-2-propan-2-ylphenyl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S.K/c1-7(2)9-5-4-8(3)6-10(9)14-15(11,12)13;/h4-7H,1-3H3,(H,11,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWDPFMSOKRHJG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13KO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymol Sulfate Potassium Salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

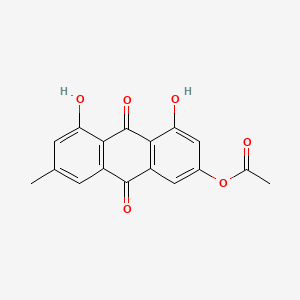
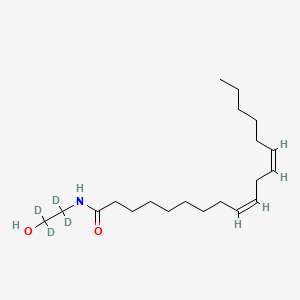
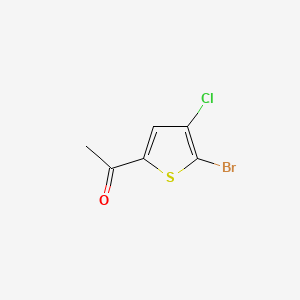
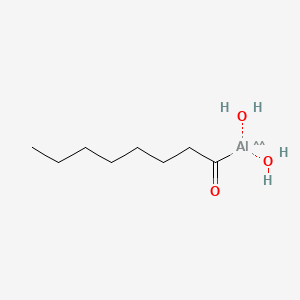
![2,6-Dimethyl-1,4,7,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)
![2-Butanone, 3-[(2-methylpropyl)amino]- (9CI)](/img/no-structure.png)
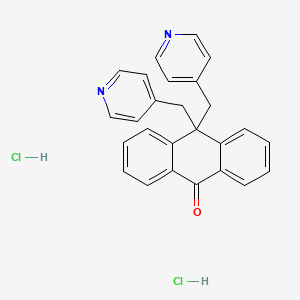
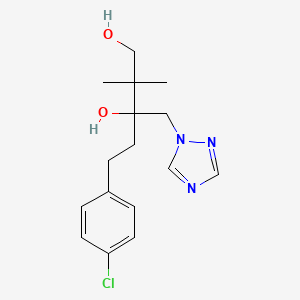
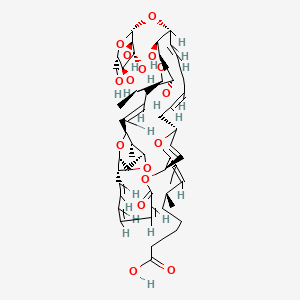
![2,2'-(Phenylazanediyl)bis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B570277.png)
